Superior Potency in Enhancing Hippocampal BDNF Signaling Compared to SB-742457
In a direct comparative study using an MK-801-induced memory impairment model in rats, both WAY-181187 and the 5-HT6 antagonist SB-742457 increased hippocampal BDNF protein expression. However, WAY-181187 was found to be much more potent than SB-742457 and was more effective at alleviating the MK-801-induced inhibition of BDNF signaling pathways [1]. This stronger molecular effect translated into a more robust improvement in behavioral tests, as the study noted that the stronger WAY-181187 effect in behavioral tests seemed to be a direct consequence of its superior impact on BDNF signaling [1].
| Evidence Dimension | Potency in upregulating hippocampal BDNF protein expression and reversing MK-801-induced inhibition of BDNF signaling |
|---|---|
| Target Compound Data | WAY-181187: Much more potent than SB-742457; better alleviated MK-801-induced BDNF signaling inhibition |
| Comparator Or Baseline | SB-742457 (5-HT6 antagonist): Less potent; less effective at alleviating BDNF signaling inhibition |
| Quantified Difference | Qualitative but significant difference noted as 'much more potent' and 'better' alleviation, leading to a 'stronger WAY-181187 effect in behavioral tests' |
| Conditions | Rat model; MK-801-induced memory impairment; 21-day chronic administration; hippocampal BDNF protein expression measurement |
Why This Matters
For researchers studying cognitive enhancement or neuroprotection, WAY-181187 provides a more robust tool for investigating BDNF-mediated mechanisms, offering a stronger signal-to-noise ratio in both molecular and behavioral readouts compared to the antagonist SB-742457.
- [1] Rychtyk J, Partyka A, Gdula-Argasińska J, et al. 5-HT6 receptor agonist and antagonist improve memory impairments and hippocampal BDNF signaling alterations induced by MK-801. Brain Res. 2019 Nov 1;1722:146375. View Source
